molecular formula C4H2N4S B15247069 [1,2,5]Thiadiazolo[3,4-b]pyrazine CAS No. 51097-07-5

[1,2,5]Thiadiazolo[3,4-b]pyrazine

Katalognummer: B15247069
CAS-Nummer: 51097-07-5
Molekulargewicht: 138.15 g/mol
InChI-Schlüssel: KZMXMPXHZOVWPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,5]thiadiazolo[3,4-b]pyrazine typically involves the reaction of 5,6-diaminopyrazine-2,3-dicarbonitrile with thionyl chloride (SOCl2). This reaction results in the formation of the desired thiadiazolo compound . The reaction conditions often require refluxing in an appropriate solvent to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents to facilitate the reaction.

Major Products: The major products formed from these reactions include various substituted pyrazines and diamines, which have applications in further chemical synthesis and industrial processes .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, [1,2,5]thiadiazolo[3,4-b]pyrazine is used as a building block for the synthesis of more complex molecules. Its electron-withdrawing properties make it valuable in the design of push-pull systems for organic electronics .

Biology and Medicine: The compound has shown potential in biological applications, particularly in the development of antiproliferative agents. Studies have demonstrated its efficacy against certain cancer cell lines, making it a candidate for further drug development .

Industry: In the industrial sector, this compound derivatives are used in the production of dyes, pigments, and other materials that require stable, electron-deficient compounds .

Wirkmechanismus

The mechanism by which [1,2,5]thiadiazolo[3,4-b]pyrazine exerts its effects is primarily through its electron-withdrawing properties. This characteristic allows it to participate in various chemical reactions, altering the electronic properties of the molecules it interacts with. In biological systems, it can interfere with cellular processes by targeting specific enzymes or receptors, leading to its antiproliferative effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: What sets [1,2,5]thiadiazolo[3,4-b]pyrazine apart is its balance of stability and reactivity, making it a versatile compound in both synthetic chemistry and applied sciences. Its sulfur atom contributes to unique electronic properties that are not as pronounced in its oxygen or selenium counterparts .

Eigenschaften

CAS-Nummer

51097-07-5

Molekularformel

C4H2N4S

Molekulargewicht

138.15 g/mol

IUPAC-Name

[1,2,5]thiadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C4H2N4S/c1-2-6-4-3(5-1)7-9-8-4/h1-2H

InChI-Schlüssel

KZMXMPXHZOVWPJ-UHFFFAOYSA-N

Kanonische SMILES

C1=NC2=NSN=C2N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.